

Quantum Chemical Calculations on Dimethyl Sulfite Conformers: A Technical Guide

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Compound of Interest

Compound Name: Dimethyl sulfite

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This technical guide provides an in-depth analysis of the conformational landscape of **dimethyl sulfite** ((CH₃O)₂SO) based on quantum chemical calculations. It summarizes key energetic and geometric data, outlines the computational methodologies employed in foundational studies, and presents visual representations of the conformational relationships and computational workflows.

Introduction to Dimethyl Sulfite Conformational Analysis

Dimethyl sulfite is a sulfite ester that can adopt several conformations due to rotation around its C-O and S-O bonds.^[1] Understanding the relative stabilities, geometries, and interconversion barriers of these conformers is crucial for predicting its chemical behavior, reactivity, and potential applications, such as an electrolyte solvent in high-energy batteries.^[1] Quantum chemical calculations have proven to be an invaluable tool for elucidating the subtle energetic differences and structural properties of these conformers.

The Low-Energy Conformers of Dimethyl Sulfite

Computational studies have identified three primary low-energy conformers of **dimethyl sulfite**: GG, GT, and GG'.^[2] The designations refer to the gauche (G) or trans (T) relationship

of the methyl groups with respect to the S=O bond, defined by the C-O-S=O dihedral angles. The most stable conformer is the GG form.^{[1][2]}

- GG Conformer: Both methyl groups are in a gauche position relative to the sulfonyl group.
- GT Conformer: One methyl group is in a gauche position, and the other is in a trans position.
- GG' Conformer: Both methyl groups are in gauche positions, but with opposite torsions.

Quantitative Conformational Data

The following tables summarize the key quantitative data obtained from quantum chemical calculations, providing a basis for comparing the different conformers.

Table 1: Relative Energies and Population Distribution of **Dimethyl Sulfite** Conformers

Conformer	Relative Energy (kJ mol ⁻¹)	Relative Population at 298K (%)
GG	0.00	48.8
GT	0.83 ^[2]	35.0 ^[2]
GG'	1.18 ^[2]	15.1 ^[2]

Data calculated at the DFT(B3LYP)/aug-cc-pVQZ level of theory.^[2]

Table 2: Energy Barriers for Conformational Isomerization

Isomerization Pathway	Energy Barrier (kJ mol ⁻¹)
GG' → GT	1.90 ^[2]
GT → GG	9.64 ^[2]

Data calculated at the DFT(B3LYP)/aug-cc-pVQZ level of theory.^[2]

Table 3: Defining Dihedral Angles of **Dimethyl Sulfite** Conformers

Conformer	O ₄ =S ₁ -O ₂ -C ₅ (°)	O ₄ =S ₁ -O ₃ -C ₉ (°)
GG	73.2	70.8
GT	68.5	-173.2
GG'	85.7	-85.7

Geometries optimized at the DFT/aug-cc-pVDZ level.[\[2\]](#)

Computational Protocols

The data presented in this guide are derived from high-level quantum chemical calculations. The methodologies employed are critical for obtaining accurate and reliable results.

4.1 Ab Initio and Density Functional Theory (DFT) Methods

The conformational analysis of **dimethyl sulfite** has been successfully performed using both Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT).[\[3\]](#)[\[4\]](#)

- DFT: The B3LYP functional is a commonly used hybrid functional that provides a good balance between accuracy and computational cost for this type of system.[\[2\]](#)
- MP2: Second-order Møller-Plesset perturbation theory is an ab initio method that accounts for electron correlation and is also used for conformational energy calculations.[\[3\]](#)

4.2 Basis Sets

To ensure a proper description of the electronic structure, especially for a molecule containing sulfur and lone pairs, high-quality basis sets are required.

- aug-cc-pVQZ (augmented correlation-consistent polarized valence quadruple-zeta): This is an extensive basis set that includes diffuse functions (aug-) to accurately model non-covalent interactions and lone pairs, and multiple polarization functions to describe the shape of electron orbitals. It is considered a high-level basis set for accurate energy calculations.[\[2\]](#)[\[3\]](#)
- aug-cc-pVDZ (augmented correlation-consistent polarized valence double-zeta): A smaller, less computationally expensive basis set that still provides a reasonable level of accuracy for

geometry optimizations.[2]

4.3 Computational Workflow

The typical workflow for the conformational analysis of **dimethyl sulfite** involves the following steps:

- Initial Structure Generation: Generation of various possible starting geometries for the conformers.
- Geometry Optimization: Each structure is optimized to find the local minimum on the potential energy surface. This is often done with a less computationally demanding method, like DFT with a double-zeta basis set.
- Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.
- Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a more robust level of theory and a larger basis set (e.g., DFT or MP2 with an aug-cc-pVQZ basis set).[3]
- Transition State Search: To determine the energy barriers between conformers, transition state search algorithms are employed to locate the saddle points on the potential energy surface connecting the minima.

Visualizations

Diagram 1: Conformational Isomers of **Dimethyl Sulfite**

GG' Conformer

Dihedrals:
O=S-O-C: $\sim 85.7^\circ$
O=S-O-C: $\sim -85.7^\circ$

GT Conformer

Dihedrals:
O=S-O-C: $\sim 68.5^\circ$
O=S-O-C: $\sim -173.2^\circ$

GG Conformer (Most Stable)

Dihedrals:
O=S-O-C: $\sim 73.2^\circ$
O=S-O-C: $\sim 70.8^\circ$

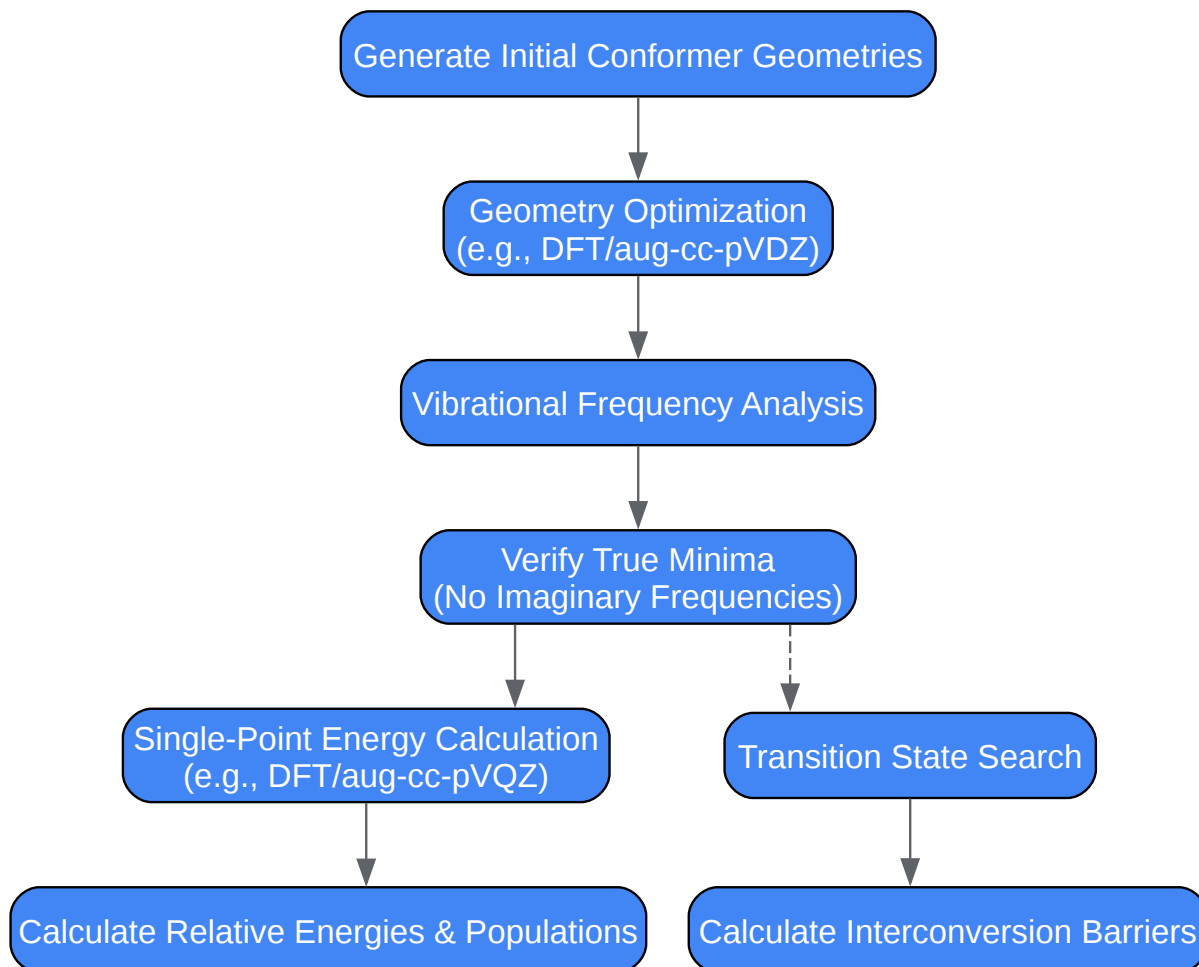
GG
(0.00 kJ/mol)

TS
(Barrier: 9.64 kJ/mol)

GT
(0.83 kJ/mol)

TS
(Barrier: 1.90 kJ/mol)

GG'
(1.18 kJ/mol)



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